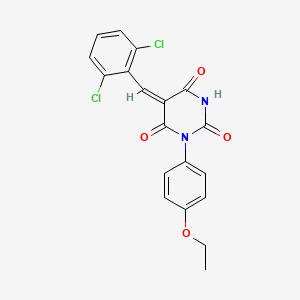
N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a compound that has been synthesized and characterized through various scientific methods. This compound falls under the category of benzofuran derivatives, which are of interest due to their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of this compound involves several steps, including the use of (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media. The compound was characterized using 1H-NMR, 13C-NMR, and FTIR spectroscopy, indicating a successful synthesis process (Buzarevski, Mikhova, & Popovski, 2014).
Molecular Structure Analysis
The molecular structure of this compound was explored through single-crystal X-ray diffraction data. It crystallizes in the orthorhombic space group with specific unit cell dimensions. The dihedral angle between the aromatic rings and the orientation of the nitro groups was carefully analyzed, providing insights into the compound's structural configuration (Saeed, Hussain, & Flörke, 2008).
Chemical Reactions and Properties
Although specific chemical reactions involving this compound are not detailed in the available literature, benzofuran derivatives generally participate in various chemical reactions due to their reactive sites. These reactions can include nucleophilic substitution, addition reactions, and more, depending on the functional groups present.
Physical Properties Analysis
The physical properties, including the crystal structure and hydrogen bonding patterns, were extensively analyzed. The compound exhibits a non-planar structure due to intramolecular C-H...O hydrogen bonding, which contributes to its stability and potential intermolecular interactions in the solid state (Saeed, Hussain, & Flörke, 2008).
Wirkmechanismus
Target of Action
CDS1_004719, also known as N-(4-nitrophenyl)-1-benzofuran-2-carboxamide, primarily targets the enzyme CDP-Diacylglycerol Synthase 1 (CDS1) . CDS1 plays a crucial role in the biosynthesis of phosphatidylinositol, a phospholipid integral to cell membrane structure and function .
Mode of Action
The compound acts as an inhibitor of CDS1 . It binds to the active site of the CDS1 enzyme, preventing it from catalyzing its natural substrate, phosphatidic acid . This inhibition disrupts the phosphatidylinositol signaling pathway, which is implicated in a variety of cellular processes including cell growth, proliferation, and metabolism .
Biochemical Pathways
By inhibiting CDS1, the compound disrupts the conversion of phosphatidic acid to CDP-diacylglycerol, a key step in the production of phosphatidylinositol . This leads to a decrease in the cellular levels of CDP-diacylglycerol and subsequent phosphatidylinositol . The reduction can have downstream effects on various signaling and metabolic pathways that rely on phosphatidylinositol and its derivatives, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3,4,5-trisphosphate (PIP3) . These molecules are pivotal in the regulation of numerous cellular functions, including those mediated by the PI3K / Akt pathway, a critical axis involved in cell survival and proliferation .
Result of Action
The inhibition of CDS1 by CDS1_004719 can lead to a variety of molecular and cellular effects. For instance, it can disrupt cell growth, proliferation, and metabolism by modulating the phosphatidylinositol signaling pathway . In the context of disease, this disruption offers a unique avenue for therapeutic intervention, particularly in conditions where these cellular processes are dysregulated .
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(14-9-10-3-1-2-4-13(10)21-14)16-11-5-7-12(8-6-11)17(19)20/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQVFAOSZKQCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5014834.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5014839.png)
![8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5014855.png)
![5-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5014863.png)
![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)
![5-[5-(3,5-dimethyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-6-methyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5014876.png)

![N-(1-phenylethyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5014878.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5014898.png)

![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5014905.png)
![(4-{1,1-bis[4-(dimethylamino)phenyl]-2,2,2-trifluoroethyl}phenyl)dimethylamine](/img/structure/B5014918.png)
![2-[4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B5014925.png)